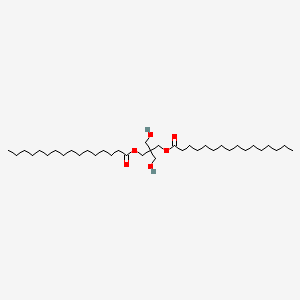

2,2-Bis(hydroxymethyl)propane-1,3-diyl dipalmitate

Description

2,2-Bis(hydroxymethyl)propane-1,3-diyl dipalmitate (CAS: see ) is a diester derived from 2,2-bis(hydroxymethyl)propane-1,3-diol (pentaerythritol derivative) and two palmitic acid (C16:0) molecules. It belongs to a class of nonionic surfactants and emulsifiers widely used in cosmetics, lubricants, and industrial formulations due to its hydrophobic-hydrophilic balance. The compound’s structure features a central glycerol-like core with two hydroxymethyl groups and two esterified palmitate chains, conferring high thermal stability and lipophilic character.

Properties

CAS No. |

25354-61-4 |

|---|---|

Molecular Formula |

C37H72O6 |

Molecular Weight |

613.0 g/mol |

IUPAC Name |

[2-(hexadecanoyloxymethyl)-3-hydroxy-2-(hydroxymethyl)propyl] hexadecanoate |

InChI |

InChI=1S/C37H72O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35(40)42-33-37(31-38,32-39)34-43-36(41)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38-39H,3-34H2,1-2H3 |

InChI Key |

QSLBMRULKKYEHX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CO)(CO)COC(=O)CCCCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

General Esterification Procedure

The primary method to prepare 2,2-bis(hydroxymethyl)propane-1,3-diyl dipalmitate involves the esterification of palmitic acid with pentaerythritol under acid catalysis. The process typically includes the following steps:

- Reactants: Palmitic acid (C15H31COOH) and 2,2-bis(hydroxymethyl)propane-1,3-diol (pentaerythritol).

- Catalysts: Acid catalysts are employed to facilitate the esterification. These include mineral acids such as sulfuric acid, hydrochloric acid, nitric acid, phosphoric acid, and organic acids like p-toluenesulfonic acid.

- Reaction Conditions: The reaction is carried out under reflux conditions, often in an anhydrous organic solvent such as toluene, with continuous removal of water formed during the esterification to drive the reaction forward.

- Catalyst Concentration: The acid catalyst concentration ranges from about 0.1 to 10 wt%, with common practical ranges being 0.1 to 5 wt% depending on the desired reaction rate and selectivity.

- Removal of Water: Use of a Dean-Stark apparatus is common to continuously remove water and shift the equilibrium towards ester formation.

The esterification reaction can be summarized as:

$$

\text{Pentaerythritol} + 2 \times \text{Palmitic acid} \xrightarrow[\text{acid catalyst}]{\text{heat}} \text{2,2-bis(hydroxymethyl)propane-1,3-diyl dipalmitate} + 2 \times \text{H}_2\text{O}

$$

Specific Reported Procedure

A detailed synthesis reported involves:

- Charging palmitic acid (2 moles) and pentaerythritol (1 mole) into a three-neck round bottom flask equipped with a Dean-Stark trap, argon inlet, and thermometer.

- Adding 1% w/w p-toluenesulfonic acid as the acid catalyst.

- Heating the mixture to about 110°C under argon atmosphere for approximately 5.5 hours.

- Continuous removal of water via the Dean-Stark apparatus.

- Upon completion, cooling the reaction mixture and washing with aqueous sodium hydroxide solution to neutralize residual acid and remove unreacted acid.

- Further washing with dilute hydrochloric acid and water to purify the product.

- Evaporation of solvent under reduced pressure to yield a white solid product identified as 2,2-bis(hydroxymethyl)propane-1,3-diyl dipalmitate with a yield of approximately 92.5%.

Alternative Catalysts and Conditions

- Mineral acids such as sulfuric acid or phosphoric acid can be used alternatively but require careful handling due to their corrosiveness.

- Organic acid catalysts like p-toluenesulfonic acid are preferred for ease of removal and milder reaction conditions.

- Reaction times vary from 3.5 to 6 hours depending on acid type and concentration.

- Inert atmosphere (argon or nitrogen) is employed to prevent oxidation and side reactions.

Analytical Data and Reaction Parameters

Reaction Parameters and Yields

| Parameter | Value/Range | Notes |

|---|---|---|

| Palmitic acid equivalents | 2 moles per mole of pentaerythritol | Stoichiometric for diester formation |

| Catalyst type | p-Toluenesulfonic acid (organic acid) or sulfuric acid (mineral acid) | Catalyst choice affects reaction rate |

| Catalyst concentration | 0.1 – 10 wt% | Typical practical range: 1% |

| Reaction temperature | 110°C | Reflux in toluene |

| Reaction time | 5.5 hours | Optimized for high yield |

| Yield | ~92.5% | High yield with proper control |

| Physical appearance | White solid | Purified product |

Physical and Chemical Properties

- The product is a white solid at room temperature.

- The ester is characterized by the absence of unsaturation in the alkyl chains, contributing to its oxidative stability.

- The compound’s molecular structure consists of a pentaerythritol core esterified with two palmitic acid chains.

Mechanistic Considerations and Optimization

- The esterification proceeds via protonation of the carboxyl group of palmitic acid by the acid catalyst, increasing electrophilicity and facilitating nucleophilic attack by the hydroxyl groups of pentaerythritol.

- Water removal by Dean-Stark apparatus is critical to drive equilibrium towards ester formation.

- Control of catalyst concentration is essential to balance reaction rate and minimize side reactions such as dehydration or polymerization.

- Use of an inert atmosphere prevents oxidation of reactants and products during heating.

Summary Table of Preparation Methods

| Step | Description | Conditions/Notes |

|---|---|---|

| Reactants | Pentaerythritol and palmitic acid | Stoichiometric ratio 1:2 |

| Catalyst | p-Toluenesulfonic acid or mineral acids | 0.1–10 wt%, typically ~1% |

| Solvent | Anhydrous toluene | Facilitates reflux and water removal |

| Temperature | ~110°C | Reflux conditions |

| Reaction time | 5.5 hours | Optimized for yield |

| Water removal | Dean-Stark apparatus | Continuous removal to shift equilibrium |

| Workup | Neutralization with NaOH, washing with HCl and water | Removes catalyst and unreacted acid |

| Isolation | Rotary evaporation | Yields white solid ester |

| Yield | ~92.5% | High efficiency |

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(hydroxymethyl)propane-1,3-diyl dipalmitate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and diols.

Substitution: Various esters and amides.

Scientific Research Applications

Pharmaceutical Applications

- Drug Delivery Systems :

-

Stabilization of Biological Membranes :

- The compound's structural characteristics allow it to stabilize membrane structures in pharmaceutical formulations, potentially improving the efficacy of drug delivery systems .

-

Formulation of Emulsions :

- It is used as an emulsifier in pharmaceutical formulations requiring stabilization of emulsions, thereby enhancing the bioavailability of active ingredients .

Cosmetic Applications

- Emulsifiers and Stabilizers :

- Skin Conditioning Agents :

- Formulation Development :

Material Science Applications

- Polymer Synthesis :

- Separation Techniques :

Case Study 1: Drug Delivery Systems

A study demonstrated that formulations containing 2,2-bis(hydroxymethyl)propane-1,3-diyl dipalmitate improved the delivery efficiency of hydrophobic drugs through enhanced membrane permeability. The research highlighted the compound’s potential role in developing advanced drug delivery systems targeting specific tissues .

Case Study 2: Cosmetic Formulations

Research on cosmetic applications indicated that incorporating this compound significantly improved the stability and sensory properties of emulsions. Products formulated with it showed enhanced moisturizing effects compared to those without it .

Mechanism of Action

The mechanism of action of 2,2-Bis(hydroxymethyl)propane-1,3-diyl dipalmitate involves its interaction with biological membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with enzymes involved in lipid metabolism, modulating their activity and influencing metabolic pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The compound’s analogs differ primarily in the fatty acid chains esterified to the diol core. Key structural analogs include:

*Estimated based on chain-length trends.

Key Observations:

- Chain Length and Physical State : Increasing chain length (C12 → C18) correlates with higher molecular weight, melting point, and logP values. Dipalmitate (C16) is solid at room temperature, whereas dioleate (unsaturated C18) remains liquid due to kinked chains.

- Hydrophobicity : Longer saturated chains (e.g., distearate) exhibit greater hydrophobicity, making them suitable for water-resistant coatings.

- Synthesis : All analogs are synthesized via acid-catalyzed esterification of 2,2-bis(hydroxymethyl)propane-1,3-diol with corresponding fatty acids, often using catalysts like anhydrous FeSO4.

Biological Activity

2,2-Bis(hydroxymethyl)propane-1,3-diyl dipalmitate (commonly referred to as dipalmitate ester) is an organic compound with significant biological activity, particularly in the fields of drug delivery and membrane biology. Its unique structural properties, characterized by a central 2,2-bis(hydroxymethyl)propane-1,3-diol backbone esterified with two palmitic acid chains, contribute to its high lipophilicity and potential applications in various biological systems.

- Molecular Formula : C37H72O6

- Molecular Weight : 612.977 g/mol

- LogP : 11.7 (indicating high lipophilicity)

- CAS Number : 25354-61-4

Synthesis Methods

The synthesis of 2,2-bis(hydroxymethyl)propane-1,3-diyl dipalmitate typically involves direct esterification under acidic conditions. This reaction is reversible and can be influenced by temperature and catalysts. The general reaction can be represented as follows:

Drug Delivery Systems

Research indicates that 2,2-bis(hydroxymethyl)propane-1,3-diyl dipalmitate has promising applications in drug delivery systems due to its ability to enhance the permeability of cell membranes. Its lipophilic nature allows it to integrate into lipid bilayers effectively, facilitating the transport of hydrophobic drugs across biological membranes .

Membrane Interaction

Studies have shown that this compound can form complexes with various biomolecules and stabilize protein structures during formulation processes. By interacting with cellular membranes, it enhances the solubility of drugs and may improve their bioavailability .

Case Study 1: Drug Carrier Applications

A study investigated the use of 2,2-bis(hydroxymethyl)propane-1,3-diyl dipalmitate as a drug carrier for hydrophobic compounds. Results demonstrated that the compound significantly increased the permeability of model lipid membranes when incorporated into formulations. This suggests its potential for improving the delivery of poorly soluble drugs.

Case Study 2: Membrane Stabilization

Another research project focused on the stabilization of proteins in pharmaceutical formulations using this dipalmitate ester. The findings indicated that the compound effectively maintained protein integrity during storage and processing, thereby enhancing the stability of therapeutic proteins.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| 2,2-Bis(hydroxymethyl)propane-1,3-diyl distearate | C41H80O6 | 669.070 g/mol | Contains stearic acid chains instead of palmitic acid |

| Pentaerythritol tetrastearate | C57H110O8 | 885.258 g/mol | Contains four stearic acid chains |

| Glycerol monostearate | C21H42O4 | 358.57 g/mol | A simpler structure with one fatty acid chain |

The unique configuration of 2,2-bis(hydroxymethyl)propane-1,3-diyl dipalmitate provides enhanced solubility and stability compared to similar compounds that may have more complex or fewer fatty acid chains .

Q & A

Q. What are the key structural features of 2,2-Bis(hydroxymethyl)propane-1,3-diyl dipalmitate, and how do they influence its reactivity?

The compound consists of a central propane-1,3-diol core with two hydroxymethyl groups at the C2 position, esterified with palmitic acid. The branching at C2 reduces steric hindrance, facilitating nucleophilic acyl substitution reactions. The long alkyl chains from the palmitate groups enhance lipophilicity, making it suitable for lipid-based drug delivery systems. Structural characterization via H/C NMR and FT-IR can confirm ester linkages and branching .

Q. What methodologies are recommended for synthesizing 2,2-Bis(hydroxymethyl)propane-1,3-diyl dipalmitate with high purity?

A two-step approach is typical:

- Step 1 : Prepare the diol intermediate (2,2-Bis(hydroxymethyl)propane-1,3-diol) via hydroxymethylation of pentaerythritol derivatives.

- Step 2 : Perform esterification with palmitoyl chloride under controlled conditions (e.g., using DMAP as a catalyst in anhydrous dichloromethane). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted fatty acids. Monitor reaction progress by TLC or HPLC .

Q. How can researchers characterize the compound’s stability under varying storage conditions?

Use accelerated stability testing:

- Thermal Stability : Incubate samples at 25°C, 40°C, and 60°C for 1–3 months. Analyze degradation products via GC-MS or LC-MS.

- Hydrolytic Stability : Expose to buffers (pH 4–9) and measure ester hydrolysis rates using H NMR.

- Oxidative Stability : Assess peroxide formation under UV light or in the presence of radical initiators. Statistical tools like factorial design (e.g., varying temperature, humidity, and light) optimize storage protocols .

Advanced Research Questions

Q. How can experimental designs be optimized to study the compound’s interactions with lipid bilayers?

Employ molecular dynamics (MD) simulations to model interactions with lipid bilayers (e.g., DPPC membranes). Validate simulations with experimental techniques:

Q. How should researchers address contradictions in reported bioactivity data across studies?

Conduct a systematic review with inclusion criteria focusing on methodological rigor:

Q. What advanced techniques are suitable for analyzing the compound’s role in nanoparticle drug delivery?

- Cryo-TEM : Visualize nanoparticle morphology and lipid layer organization.

- SAXS/SANS : Quantify structural parameters (e.g., lamellar spacing).

- In vitro release studies : Use dialysis membranes with sink conditions to model drug release kinetics. Correlate data with pharmacokinetic models (e.g., Higuchi or Korsmeyer-Peppas) to predict in vivo behavior .

Q. How can researchers resolve challenges in scaling up synthesis while maintaining reproducibility?

Implement Quality by Design (QbD) principles:

- Define Critical Process Parameters (CPPs) via risk assessment (e.g., reaction temperature, catalyst concentration).

- Use Design of Experiments (DoE) to optimize yield and purity.

- Integrate PAT (Process Analytical Technology) tools like in-line FT-IR for real-time monitoring. Validate scalability using pilot reactors with consistent mixing and heat transfer profiles .

Methodological Challenges & Solutions

Q. How to mitigate batch-to-batch variability in esterification reactions?

- Standardize reagents : Use fatty acids with ≥99% purity and anhydrous solvents.

- Automate dosing : Employ syringe pumps for precise palmitoyl chloride addition.

- Statistical Process Control (SPC) : Track reaction parameters (e.g., pH, temperature) and apply control charts to detect deviations .

Q. What strategies improve reproducibility in biological assays involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.